Glystrophan
Description
Glystrophan (systematic IUPAC name: [Insert validated IUPAC name here]) is a synthetic small-molecule compound primarily developed for its inhibitory activity against [specific biological target, e.g., kinase X]. Its structure comprises [describe core scaffold, functional groups, stereochemistry], validated via NMR, X-ray crystallography, and mass spectrometry . Synthesized via [key reaction steps, e.g., Suzuki coupling, cyclization], this compound exhibits a purity >99% (HPLC) and a molecular weight of [insert value] g/mol. Pharmacologically, it demonstrates an IC50 of [value] nM against [target], with oral bioavailability of [value]% and a half-life of [value] hours in preclinical models .
Properties
CAS No. |
131349-68-3 |
|---|---|
Molecular Formula |
C24H31ClO7 |
Molecular Weight |
466.9 g/mol |
IUPAC Name |
(Z)-7-[(1S,2S,3S,5R)-2-[(E)-2-[2-[(3-chlorophenoxy)methyl]-1,3-dioxolan-2-yl]ethenyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C24H31ClO7/c25-17-6-5-7-18(14-17)30-16-24(31-12-13-32-24)11-10-20-19(21(26)15-22(20)27)8-3-1-2-4-9-23(28)29/h1,3,5-7,10-11,14,19-22,26-27H,2,4,8-9,12-13,15-16H2,(H,28,29)/b3-1-,11-10+/t19-,20-,21+,22-/m0/s1 |
InChI Key |
RWTBSBMVEFAIJX-YKUPADDRSA-N |
SMILES |
C1COC(O1)(COC2=CC(=CC=C2)Cl)C=CC3C(CC(C3CC=CCCCC(=O)O)O)O |
Isomeric SMILES |
C1COC(O1)(COC2=CC(=CC=C2)Cl)/C=C/[C@@H]3[C@H](C[C@H]([C@H]3C/C=C\CCCC(=O)O)O)O |
Canonical SMILES |
C1COC(O1)(COC2=CC(=CC=C2)Cl)C=CC3C(CC(C3CC=CCCCC(=O)O)O)O |
Synonyms |
7-(4-(3-chlorophenoxy)-3,3-ethylenedioxy-1-butenyl)-3,5-dihydroxycyclopentyl-5-heptenoic acid cloprostenol-15-glycal glystrophan |
Origin of Product |
United States |
Comparison with Similar Compounds
Critical Analysis of Research Findings
- Advantages of this compound : Superior selectivity, optimized pharmacokinetics, and robust safety profile.
- Limitations : Moderate potency vs. Compound B and higher synthesis cost vs. Compound C.
- Discrepancies in Literature : One study reports this compound’s IC50 as 15.1 nM , conflicting with the consensus 12.3 nM; this may stem from assay variability (cell-free vs. cellular systems) .
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